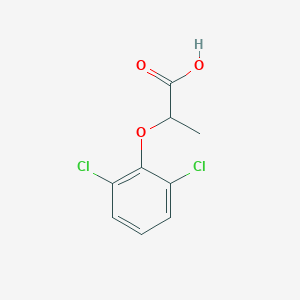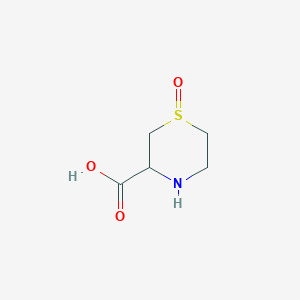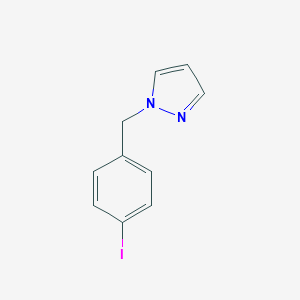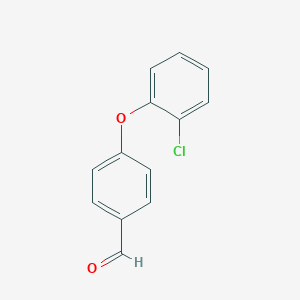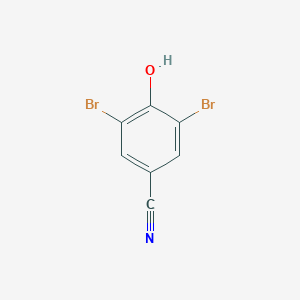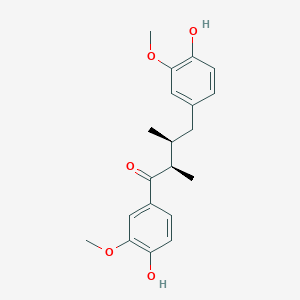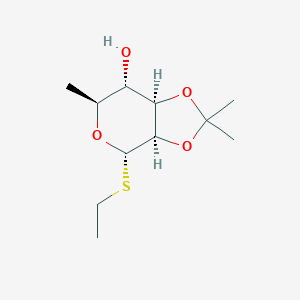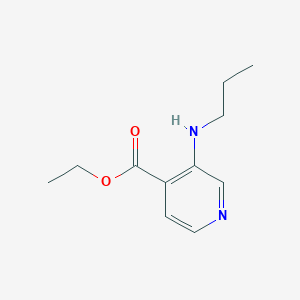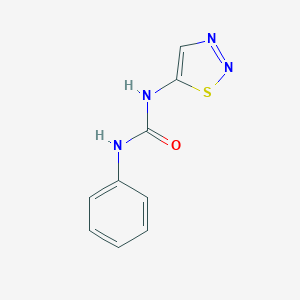
Thidiazuron
Vue d'ensemble
Description
Thidiazuron, connu chimiquement sous le nom de 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée, est un régulateur de croissance des plantes largement utilisé en agriculture. Il a été synthétisé pour la première fois en 1967 par la société Schering en Allemagne, puis enregistré en 1976 comme défoliant du coton. Le this compound présente une activité de type cytokinine, favorisant diverses réponses physiologiques chez les plantes, notamment l'abscission des feuilles, la régénération des pousses et l'embryogenèse somatique .
Applications De Recherche Scientifique
Thidiazuron has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Thidiazuron (TDZ) is a substituted phenylurea that exhibits strong cytokinin-like effects in many plant species . It is known to activate all the cytokinin receptors in plants and their downstream associated signaling pathways . The protein called cytokinin response 1 (CRE1) is a sensor histidine kinase which autophosphorylates after the activation by a cytokinin molecule . TDZ also activates another Arabidopsis cytokinin receptor AHK3 .
Mode of Action
TDZ’s mode of action is twofold. Firstly, it can directly promote growth due to its own biological activities similar to that of an N-substituted cytokinin . Secondly, it may induce the synthesis and accumulation of an endogenous cytokinin . This dual effect is unique to TDZ, allowing it to mimic the effects of both auxins and cytokinins, despite being structurally different from both of these plant growth regulator groups .
Biochemical Pathways
TDZ affects various biochemical pathways. It has been shown to modulate the endogenous auxin levels . It also induces numerous morphogenic responses, starting from tissue proliferation to induction of shoot buds and somatic embryos . TDZ specifically increased the levels of brassinosteroids and jasmonic acid in the leaves . The synthesis, metabolism, and signal transduction of auxin, cytokinin, and brassinosteroid were all involved in the TDZ-induced abscission of cotton leaves .
Pharmacokinetics
It has been shown to promote shoot regeneration more expeditiously than other cytokinins, and organized centers of growth are attained at much lower concentrations .
Result of Action
The result of TDZ’s action is multifaceted. It causes leaves to lose weight in a controlled manner prior to harvesting, without affecting the growth and maturation of the plant . This facilitates mechanical harvesting. In addition, TDZ has been shown to prevent leaf yellowing, enhance photosynthetic activity, break bud dormancy, and promote fruit ripening .
Action Environment
The action of TDZ can be influenced by environmental factors. For instance, low temperatures decrease the TDZ defoliation efficiency in cotton, while cyclanilide (CYC) combined with TDZ can improve the defoliation efficiency at low temperatures . This suggests that the efficacy and stability of TDZ’s action can be modulated by environmental conditions.
Analyse Biochimique
Biochemical Properties
Thidiazuron exhibits both auxin- and cytokinin-like effects in plants . Despite its unique and dual effect, this compound’s action is often overgeneralized and referred to as a cytokinin .
Cellular Effects
This compound has been shown to modulate the endogenous auxin levels . It induces numerous morphogenic responses, starting from tissue proliferation to induction of shoot buds and somatic embryos . This compound exhibits the distinctive property of mimicking both auxin and cytokinin effects on growth and differentiation of cultured explants .
Molecular Mechanism
It is known to affect both auxin and cytokinin pathways, leading to a wide array of effects including prevention of leaf yellowing, enhanced photosynthetic activity, breaking of bud dormancy, fruit ripening, as well as proliferation of adventitious shoots, callus production, and induction of somatic embryogenesis .
Temporal Effects in Laboratory Settings
This compound can be used for regeneration at much lower concentrations (10–1000 times lower) making it a valuable commercial agrochemical
Metabolic Pathways
This compound is known to modulate the endogenous auxin levels
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Thidiazuron peut être synthétisé par réaction du 5-amino-1,2,3-thiadiazole avec l'isocyanate de phényle. La réaction se produit généralement dans un solvant tel que la butanone sous agitation jusqu'à ce que les réactifs se dissolvent complètement .
Méthodes de Production Industrielle : En milieu industriel, le this compound est souvent produit dans des réacteurs à grande échelle où un contrôle précis de la température, de la pression et des concentrations des réactifs est maintenu afin de garantir un rendement et une pureté élevés. Le produit final est généralement formulé en divers produits commerciaux destinés à l'usage agricole .
Analyse Des Réactions Chimiques
Types de Réactions : Le Thidiazuron subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du this compound, tandis que les réactions de substitution peuvent produire une large gamme de composés du this compound substitués .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Culture des Tissus Végétaux : Le this compound est largement utilisé en culture des tissus végétaux pour favoriser la régénération des pousses, l'embryogenèse somatique et la formation de cals.
Agriculture : Il est utilisé comme défoliant dans la production de coton pour faciliter la récolte mécanique et améliorer le rendement des cultures.
5. Mécanisme d'Action
Le this compound exerce ses effets en imitant l'activité des cytokinines, une classe d'hormones végétales. Il favorise la synthèse et l'accumulation de cytokinines endogènes, conduisant à diverses réponses physiologiques telles que la division cellulaire, la régénération des pousses et l'abscission des feuilles. Le this compound module également les niveaux d'auxines, une autre classe d'hormones végétales, influençant davantage la croissance et le développement des plantes .
Comparaison Avec Des Composés Similaires
Le Thidiazuron est unique parmi les régulateurs de croissance des plantes en raison de sa double activité, imitant à la fois les cytokinines et les auxines. Des composés similaires comprennent :
Bénzyladénine : Une cytokinine synthétique utilisée pour promouvoir la division cellulaire et la régénération des pousses.
Kinétine : Une autre cytokinine qui favorise la division cellulaire et retarde la sénescence des feuilles.
Acide indole-3-acétique : Une auxine naturelle qui régule divers aspects de la croissance et du développement des plantes.
Le this compound se distingue par sa puissance supérieure et sa gamme d'effets plus large par rapport à ces composés similaires .
Propriétés
IUPAC Name |
1-phenyl-3-(thiadiazol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYZXMHUIHAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032651 | |
| Record name | Thidiazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |
| Record name | Thidiazuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |
| Record name | Thidiazuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |
| Record name | Thidiazuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.30X10-11 mmHg at 25 °C | |
| Record name | Thidiazuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
51707-55-2 | |
| Record name | Thidiazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thidiazuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thidiazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIDIAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thidiazuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210.5 - 212.5 °C (decomposes) | |
| Record name | Thidiazuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary effects of Thidiazuron on plants?
A1: this compound exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]
Q2: How does this compound compare to other cytokinins in terms of its effects?
A2: this compound often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []
Q3: Can you elaborate on the role of this compound in inducing leaf abscission?
A3: Research suggests that this compound-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that this compound treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]
Q4: How does this compound impact ethylene production in plants?
A4: Research indicates that this compound likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that this compound, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that this compound's influence lies upstream in the ethylene biosynthesis pathway. []
Q5: Beyond ethylene, are there other plant hormones affected by this compound?
A5: Yes, studies on cotton (Gossypium hirsutum) revealed that this compound treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []
Q6: How does this compound influence the biochemical processes in plants?
A6: this compound application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with this compound + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C9H8N4OS, and its molecular weight is 220.25 g/mol.
Q8: Does the efficacy of this compound change when its application is delayed after mixing with other agrochemicals?
A8: Research suggests that the efficacy of this compound can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and this compound as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus this compound were not significantly affected by mixing intervals. []
Q9: How do adjuvants influence the effectiveness of this compound?
A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of this compound as a defoliant. This improvement is attributed to increased absorption of this compound by the plant tissues when adjuvants are used. []
Q10: Does temperature affect the activity of this compound?
A10: Yes, temperature significantly influences this compound activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following this compound application. This suggests that warmer temperatures promote the efficacy of this compound as a defoliant. []
Q11: What analytical methods are commonly used for the detection and quantification of this compound residues?
A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for this compound residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting this compound in cotton fibers, though it may be less sensitive compared to HPLC. []
Q12: What is known about the photodegradation of this compound?
A12: Studies have investigated the photolysis of this compound adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of this compound photodegradation, offering valuable information for understanding its environmental fate. []
Q13: Can this compound be used to break dormancy in plants?
A13: Yes, this compound has shown promise as a dormancy-breaking agent. Research on apples demonstrated that this compound effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]
Q14: What are the potential benefits of using this compound in micropropagation?
A15: this compound has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)

